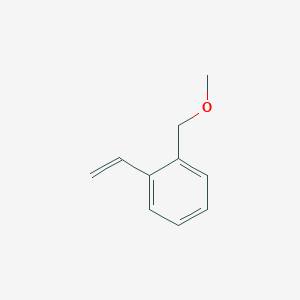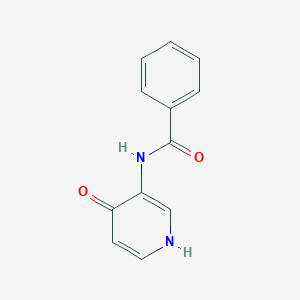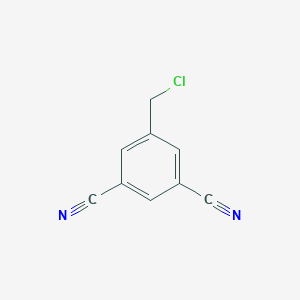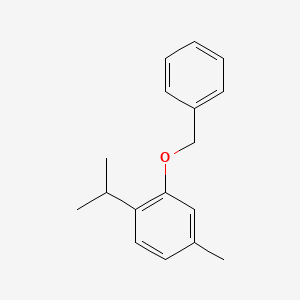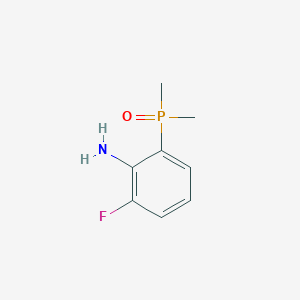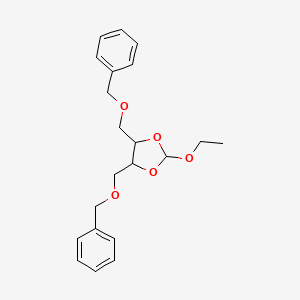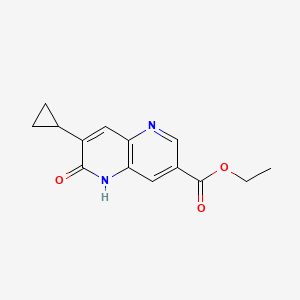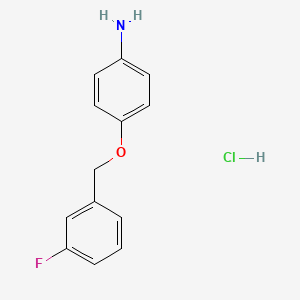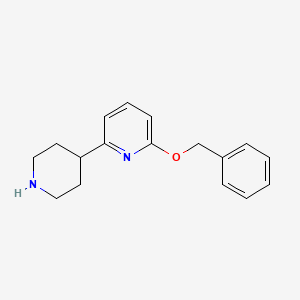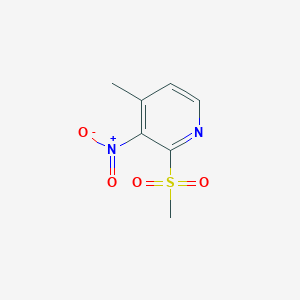
2,2'-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] is a boron-containing compound with the molecular formula C16H32B2O4. It is known for its unique structure, which includes two boronate ester groups. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] typically involves the reaction of pinacol with boron-containing reagents. One common method is the treatment of tetrakis(dimethylamino)diboron with pinacol under acidic conditions . The reaction is usually carried out at room temperature and requires careful control of the pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] undergoes several types of chemical reactions, including:
Borylation: This compound is commonly used in borylation reactions, where it acts as a boron source to form carbon-boron bonds.
Hydroboration: It can also participate in hydroboration reactions with alkynes and alkenes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions to facilitate the formation of carbon-boron bonds.
Transition Metal Catalysts: Employed in hydroboration reactions to add boron across double or triple bonds.
Major Products
The major products formed from these reactions are typically organoboron compounds, which can be further transformed into various functionalized organic molecules through subsequent reactions.
Wissenschaftliche Forschungsanwendungen
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] exerts its effects involves the formation of carbon-boron bonds through borylation and hydroboration reactions. The boronate ester groups in the compound facilitate these reactions by providing a source of boron that can be transferred to other molecules. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: Another boron-containing compound with a similar structure but different substituents.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound used in similar borylation reactions.
Bis(pinacolato)boryl methane: Another boronate ester with a different central structure.
Uniqueness
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] is unique due to its specific structure, which includes two boronate ester groups connected by a 2-methylpropylidene linker. This structure provides distinct reactivity and selectivity in borylation and hydroboration reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C16H32B2O4 |
|---|---|
Molekulargewicht |
310.0 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H32B2O4/c1-11(2)12(17-19-13(3,4)14(5,6)20-17)18-21-15(7,8)16(9,10)22-18/h11-12H,1-10H3 |
InChI-Schlüssel |
VUOLAOBCHNXPOK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
